Benzoic acid, 4-butyl-, 4-methoxyphenyl ester

Description

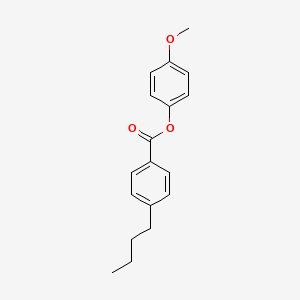

Benzoic acid, 4-butyl-, 4-methoxyphenyl ester (IUPAC name: (4-methoxyphenyl) 4-butylbenzoate) is a synthetic ester derivative of benzoic acid. Its molecular formula is C₁₈H₂₀O₃, with a molecular weight of 284.35 g/mol. The structure comprises a 4-butyl-substituted benzoic acid moiety esterified with a 4-methoxyphenyl group (Figure 1). Key identifiers include:

This compound is characterized by its hydrophobic alkyl chain (butyl group) and electron-donating methoxy substituent, which influence its physicochemical properties, such as solubility and stability.

Properties

CAS No. |

35684-23-2 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-butylbenzoate |

InChI |

InChI=1S/C18H20O3/c1-3-4-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(20-2)11-13-17/h6-13H,3-5H2,1-2H3 |

InChI Key |

BISLKTRYMAGJLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Biological Activity

Benzoic acid, 4-butyl-, 4-methoxyphenyl ester (CAS Number: 35684-23-2) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety with a butyl group and a methoxyphenyl group at the para positions, which significantly influence its chemical behavior. The molecular formula is C₁₈H₂₄O₃, with a molecular weight of approximately 284.35 g/mol. Its structure can be represented as follows:

Biological Activities

1. Antimicrobial Properties

Research indicates that benzoic acid derivatives, including 4-butyl-, 4-methoxyphenyl ester, exhibit moderate antibacterial activity against various bacterial strains. For example, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

2. Anti-inflammatory Effects

Benzoic acid esters are also noted for their anti-inflammatory properties. They may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. This effect is particularly relevant in the context of chronic inflammatory diseases where modulation of such pathways could lead to therapeutic benefits .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Enzyme inhibition in inflammatory pathways |

Case Study: Antimicrobial Efficacy

A study conducted on various benzoate esters demonstrated that benzoic acid derivatives could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ester groups could enhance antimicrobial potency, making these compounds candidates for further development in antibiotic therapies .

Case Study: In Vivo Anti-inflammatory Activity

In vivo studies have shown that benzoic acid derivatives can reduce inflammation in animal models. For instance, a study reported that administration of these compounds resulted in decreased levels of pro-inflammatory cytokines in mice subjected to induced inflammation. This suggests that such compounds could be explored as potential anti-inflammatory agents in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the butyl and methoxy groups appears to enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets. Understanding these relationships is crucial for optimizing the design of new derivatives with enhanced activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related esters, focusing on substituent effects, molecular properties, and reported bioactivities.

Structural Analogues of Benzoic Acid Esters

Substituent Effects on Properties

- Alkyl Chain Length : The 4-butyl group in the target compound contributes to higher hydrophobicity compared to shorter chains (e.g., ethyl in ). This reduces aqueous solubility but enhances lipid membrane permeability, a critical factor in drug delivery .

- Methoxy vs. Ethoxy Groups : The 4-methoxyphenyl ester group provides moderate electron-donating effects, stabilizing the ester bond against hydrolysis relative to more polar ethoxy analogs .

- Branched vs. Linear Chains : Compounds with branched ester groups (e.g., 2-ethylhexyl in ) exhibit lower melting points and higher volatility compared to linear chains (e.g., butyl in the target compound).

Physicochemical Data Comparison

| Property | Target Compound | 4-Methoxycyclohexyl Ester | 4-Ethoxyethyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.35 | 246.29 | 210.23 |

| LogP (Predicted) | 5.2 | 4.8 | 3.1 |

| Water Solubility (mg/L) | <10 | ~15 | ~50 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzoic acid, 4-butyl-, 4-methoxyphenyl ester, and how can reaction conditions be controlled to improve yield?

- Answer: The synthesis typically involves esterification between 4-butyl-4-methoxybenzoic acid and 4-hydroxyphenyl derivatives under acid catalysis (e.g., H₂SO₄) or coupling reagents. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent: Use anhydrous aprotic solvents (e.g., dichloromethane) to minimize hydrolysis.

- Catalyst: Lewis acids like DMAP can enhance esterification efficiency.

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC or GC-MS .

Q. How can structural elucidation of this compound be performed, and what analytical techniques are most reliable?

- Answer: Combine spectroscopic methods:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., butyl chain integration at δ ~0.8–1.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation.

- FT-IR: Confirm ester carbonyl stretch (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

Cross-reference with computational models (DFT) for electronic structure validation .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

- Answer:

- Solubility: Low in water (<0.1 mg/mL), but miscible in organic solvents (e.g., DMSO, ethanol). Adjust solvent polarity for reaction compatibility.

- Stability: Hydrolysis-prone under basic conditions; store in anhydrous environments at –20°C.

- Thermal Properties: DSC analysis reveals melting points (e.g., ~120–130°C) and decomposition thresholds .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms vary for ester hydrolysis under acidic vs. basic conditions?

- Answer:

- Acidic Hydrolysis: Follows an AAC2 mechanism with protonation of the carbonyl oxygen, leading to tetrahedral intermediate formation. Rate is pH-dependent (optimal at pH 2–4).

- Basic Hydrolysis (Saponification): Proceeds via nucleophilic attack by hydroxide ions (BAC2), forming carboxylate salts. Monitor via conductivity assays.

Use stopped-flow spectrophotometry to compare rate constants (kacid vs. kbase) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. inactivity)?

- Answer:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times (24–72 hr).

- Metabolic Interference: Test metabolite profiles via LC-MS to identify active/inactive derivatives.

- Structural Analogues: Compare with 4-propyl or 4-pentyl analogues to isolate substituent effects.

Cross-validate using orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence) .

Q. How can computational modeling predict interaction sites for this compound in enzyme inhibition studies?

- Answer:

- Docking Simulations: Use AutoDock Vina to map binding affinities to kinase domains (e.g., EGFR or MAPK).

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- Pharmacophore Mapping: Identify critical functional groups (e.g., methoxy’s hydrogen-bonding capacity).

Validate with mutagenesis studies on predicted binding residues .

Q. What methodologies optimize regioselectivity in derivatization reactions (e.g., halogenation or alkylation)?

- Answer:

- Directing Groups: Introduce temporary groups (e.g., nitro) to steer electrophilic substitution.

- Catalytic Systems: Use Pd/Cu catalysts for C–H activation at the para position.

- Protection/Deprotection: Shield reactive sites (e.g., ester groups) with TMSCl during alkylation.

Monitor regioselectivity via <sup>19</sup>F NMR with fluorinated probes .

Methodological Notes

- Data Reproducibility: Always report solvent purity, catalyst lot numbers, and instrument calibration details.

- Contradiction Management: Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate literature discrepancies.

- Ethical Compliance: Adhere to institutional guidelines for biological testing and waste disposal of aromatic esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.